molecular formula C9H14Cl2N2O2 B2684891 3-[(Pyridin-2-ylmethyl)amino]propanoic acid dihydrochloride CAS No. 1171591-14-2

3-[(Pyridin-2-ylmethyl)amino]propanoic acid dihydrochloride

Cat. No.: B2684891
CAS No.: 1171591-14-2
M. Wt: 253.12
InChI Key: AVUSTHZUYCSDMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Pyridin-2-ylmethyl)amino]propanoic acid dihydrochloride typically involves the reaction of pyridine derivatives with amino acids under controlled conditions. One common method includes the reaction of pyridine-2-carboxaldehyde with β-alanine in the presence of a reducing agent to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes purification steps such as recrystallization and chromatography to ensure the compound’s purity and quality .

Chemical Reactions Analysis

Types of Reactions

3-[(Pyridin-2-ylmethyl)amino]propanoic acid dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce amine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[(Pyridin-2-ylmethyl)amino]propanoic acid dihydrochloride involves its interaction with specific molecular targets. It can bind to metal ions, forming stable complexes that influence various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and protein interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(Pyridin-2-ylmethyl)amino]propanoic acid dihydrochloride is unique due to its specific structural configuration, which allows it to form stable complexes with metal ions and participate in a variety of chemical reactions. This versatility makes it valuable in research and industrial applications .

Properties

IUPAC Name

3-(pyridin-2-ylmethylamino)propanoic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.2ClH/c12-9(13)4-6-10-7-8-3-1-2-5-11-8;;/h1-3,5,10H,4,6-7H2,(H,12,13);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVUSTHZUYCSDMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNCCC(=O)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.